N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide
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Overview
Description
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a compound that features an imidazole ring, a phenyl group, and a benzenesulfonamide moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation and cell cycle regulation .
Mode of Action
This compound acts as a covalent inhibitor of p97/VCP ATPase . It binds to the C522 residue of p97, thereby inhibiting its function . Compared with noncovalent inhibitors, covalent inhibitors have unique advantages in maintaining inhibitory effect and improving the resistance of the target .
Result of Action
The result of the action of this compound is the inhibition of p97/VCP ATPase . This inhibition can lead to the disruption of various cellular processes, including protein degradation and cell cycle regulation .
Biochemical Analysis
Biochemical Properties
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide plays a significant role in various biochemical reactions. The imidazole ring in its structure allows it to interact with a variety of enzymes and proteins. For instance, it can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, the benzenesulfonamide group can interact with carbonic anhydrase enzymes, potentially inhibiting their activity . These interactions highlight the compound’s potential as a therapeutic agent in conditions where enzyme inhibition is beneficial.
Cellular Effects
This compound affects various cellular processes. It has been shown to influence cell signaling pathways, particularly those involving protein kinases . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can inhibit the phosphorylation of tau proteins, preventing their misfolding and aggregation, which is beneficial in neurodegenerative diseases . Additionally, it can stimulate macroautophagy, a cellular mechanism that helps clear misfolded proteins .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. The imidazole ring can bind to the heme cofactor of cytochrome P450 enzymes, inhibiting their activity . This inhibition can lead to decreased metabolism of certain drugs, enhancing their therapeutic effects. Furthermore, the compound can interact with protein kinases, inhibiting their activity and thus modulating cell signaling pathways . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in inhibiting enzyme activity and modulating cell signaling pathways . These effects are crucial for understanding its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as liver damage and other systemic effects . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then interact with other enzymes and proteins, further modulating cellular function. The compound can also affect metabolic flux, altering the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound can accumulate in tissues with high expression of these transporters, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is primarily localized to the cytoplasm, where it can interact with various enzymes and proteins. Additionally, it can be directed to specific organelles, such as the endoplasmic reticulum, through specific targeting signals . These localization patterns are crucial for its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are usually mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while substitution reactions can introduce new functional groups to the phenyl or imidazole rings .
Scientific Research Applications
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,17-10-5-2-6-11-17)20-12-7-14-21-15-13-19-18(21)16-8-3-1-4-9-16/h1-6,8-11,13,15,20H,7,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJPNOQCDQNXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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